3-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
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Overview
Description
3-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a compound that features a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry. The presence of the thiadiazole ring allows the compound to cross cellular membranes and interact strongly with biological targets, making it a compound of interest in various scientific fields .
Preparation Methods
The synthesis of 3-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the reaction of 3-chloro-2-methylaniline with 1,2,3-thiadiazole derivatives. One common method includes the use of hydrazonoyl halides and potassium thiocyanate, which react to form the thiadiazole ring . Industrial production methods often involve the use of pressure reactors and catalysts such as Raney nickel to facilitate the reaction under controlled conditions .
Chemical Reactions Analysis
3-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions often use hydrogen gas in the presence of catalysts like palladium on carbon.
Scientific Research Applications
3-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has a broad spectrum of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound’s ability to cross cellular membranes makes it useful in studying cellular processes and drug delivery mechanisms.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with molecular targets such as Hsp90. By inhibiting Hsp90, the compound leads to the degradation of several oncoproteins, thereby exerting its anticancer effects . The thiadiazole ring’s mesoionic character allows it to interact strongly with biological targets, enhancing its efficacy.
Comparison with Similar Compounds
3-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline can be compared with other thiadiazole derivatives such as:
1,2,4-Thiadiazole: Known for its antimicrobial properties.
1,3,4-Thiadiazole: Exhibits a broad spectrum of pharmacological activities, including antiviral, antibacterial, and anticancer activities.
1,2,5-Thiadiazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C10H10ClN3S |
---|---|
Molecular Weight |
239.73 g/mol |
IUPAC Name |
3-chloro-2-methyl-N-(thiadiazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C10H10ClN3S/c1-7-9(11)3-2-4-10(7)12-5-8-6-15-14-13-8/h2-4,6,12H,5H2,1H3 |
InChI Key |
VXJNPHFAIZIUGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC2=CSN=N2 |
Origin of Product |
United States |
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